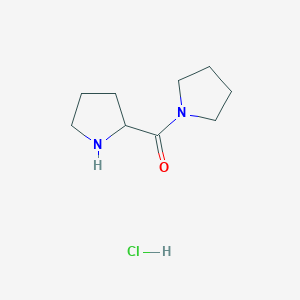
1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their properties, which can offer insights into the behavior of similar methanone derivatives. For instance, the ligand behavior of 2,6-pyridinediylbis(2-pyridinyl)methanone in the formation of iron(III) complexes suggests that methanone derivatives can act as ligands and participate in complex formation with metal ions . Additionally, organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone have been synthesized and characterized, indicating that pyrrolidinyl methanone structures can form stable complexes with metals and exhibit biological activity .
Synthesis Analysis
The synthesis of related compounds involves the reaction of methanone derivatives with metal salts, such as FeCl3 in the case of 2,6-pyridinediylbis(2-pyridinyl)methanone , or with organotin(IV) in the case of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone derivatives . These reactions typically result in the formation of complexes where the methanone derivative acts as a ligand coordinating to the metal center through various donor atoms.
Molecular Structure Analysis
X-ray crystallography has been used to determine the crystal structures of methanone derivatives and their complexes. For example, the crystal structure of 2,6-pyridinediylbis(2-pyridinyl)methanone was determined from different solvents, leading to the discovery of polymorphic forms . Similarly, the molecular structure of (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone was elucidated, showing that it crystallizes in the monoclinic space group with specific cell parameters and exhibits intermolecular hydrogen bonding .
Chemical Reactions Analysis
The chemical reactions involving methanone derivatives can lead to solvolysis or hydrolysis at the carbonyl groups, as observed in the formation of iron(III) complexes . The ligands can also coordinate with metal atoms through various donor atoms, such as thiolate sulfur, azomethine nitrogen, and phenoxide oxygen, as seen in the organotin(IV) complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of methanone derivatives and their complexes can be characterized using various spectroscopic techniques, including electronic, Fourier-transform infrared, and nuclear magnetic resonance spectral studies . The molar conductance measurements indicate that the metal complexes are nonelectrolytes . Theoretical calculations support the proposed structures, and in vitro antimicrobial activities suggest potential pharmaceutical applications .
Safety And Hazards
Propiedades
IUPAC Name |
pyrrolidin-1-yl(pyrrolidin-2-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c12-9(8-4-3-5-10-8)11-6-1-2-7-11;/h8,10H,1-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNGYUXIXLYXKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

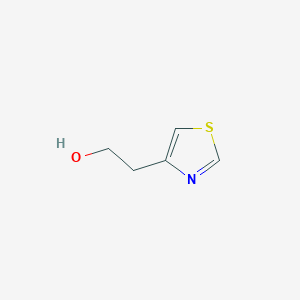
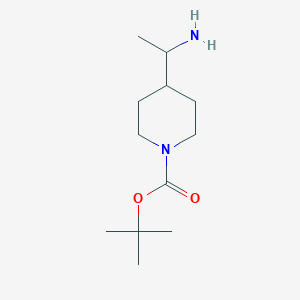
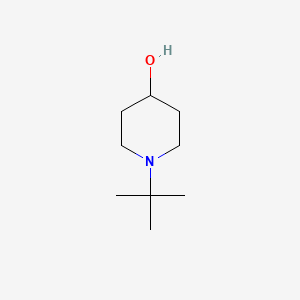
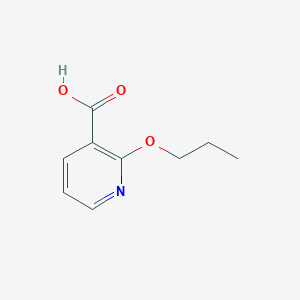
![Spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride](/img/structure/B1289326.png)
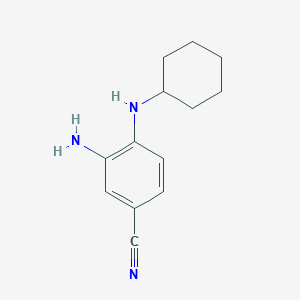
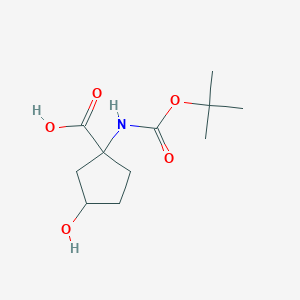
![4-{[(2-Hydroxyphenyl)methyl]amino}benzamide](/img/structure/B1289333.png)
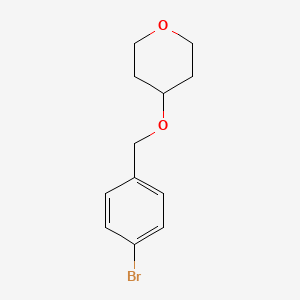
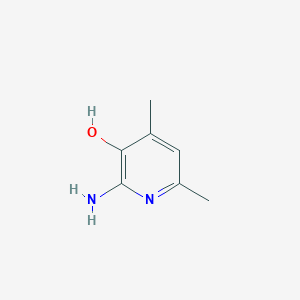
![3-[(4-Cyanophenyl)sulfanyl]propanoic acid](/img/structure/B1289337.png)
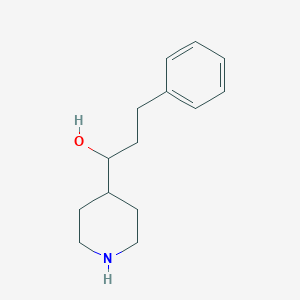
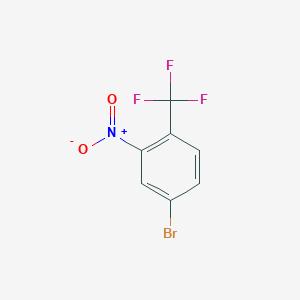
![5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1289359.png)